ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Overview
Description
ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE typically involves multiple steps. One common method includes the cyclization of ethyl [1-(2,5-dimethyl)benzylcyclohexyl]cyanoacetic acid using sulfuric acid (H₂SO₄). This intermediate is prepared by reacting 2,5-dimethylbenzylmagnesium chloride with ethyl 2-cyano-2-cyclohexylideneacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific mechanical or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4’-amino-5’,8’-dimethyl-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate
- Ethyl 2-cyano-2-cyclohexylideneacetate
Uniqueness
ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-2-31-24(30)21-22(27-25(32)28-23(29)18-11-5-3-6-12-18)20-14-8-7-13-19(20)17-26(21)15-9-4-10-16-26/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3,(H2,27,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMBOQIEOAXXSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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